molecular formula C20H17F2N3OS B2649309 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine CAS No. 1251675-42-9

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine

Cat. No.: B2649309
CAS No.: 1251675-42-9
M. Wt: 385.43
InChI Key: SJOGQGANCZOWEU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of fluorophenyl groups and the final coupling with piperazine. Common reagents used in these steps include thionyl chloride, fluorobenzene, and piperazine under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from room temperature to elevated temperatures, often under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Fluorophenyl)piperazine: Studied for its potential antidepressant effects.

    Thiazole derivatives: Widely researched for their antimicrobial and anticancer activities.

Uniqueness

1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine is unique due to the combination of fluorophenyl and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3-fluorophenyl)-1,2-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c21-15-4-6-17(7-5-15)24-8-10-25(11-9-24)20(26)19-13-18(23-27-19)14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOGQGANCZOWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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